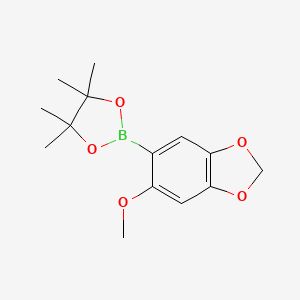
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C12H15BF2O3. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with two fluorine atoms and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3,4-difluorophenol with pinacolborane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form the corresponding borane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,4-difluoro-2-oxophenylboronic acid pinacol ester.
Reduction: Formation of 3,4-difluoro-2-hydroxyphenylborane.
Substitution: Formation of various substituted phenylboronic acid pinacol esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Boronic acid derivatives are known for their ability to inhibit proteases and other enzymes, making them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a boronate complex with a palladium catalyst. The boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are related to its ability to interact with enzymes and proteins through the boronic acid moiety .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid pinacol ester
- 3,4-Difluorophenylboronic acid
- 2-Hydroxyphenylboronic acid pinacol ester
Comparison: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of substituents enhances its reactivity and specificity in chemical reactions compared to other similar compounds. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the hydroxyl group provides additional sites for chemical modification .
Propriétés
IUPAC Name |
2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLMATJLRMWZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
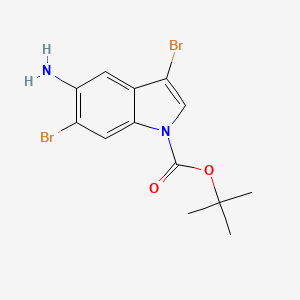


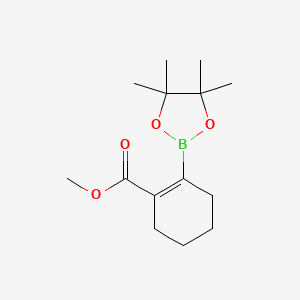
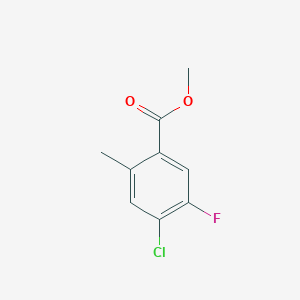
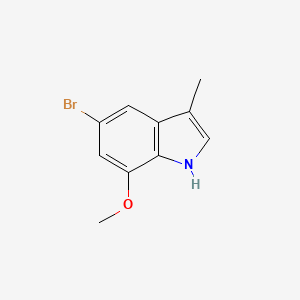

![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)
![tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B6306221.png)
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)

